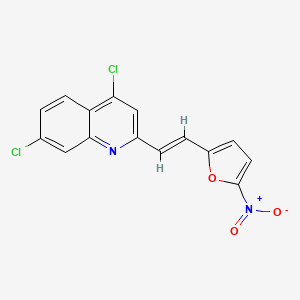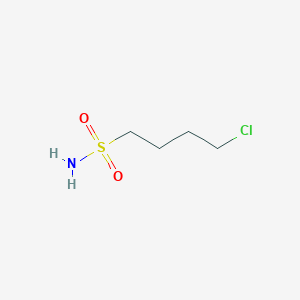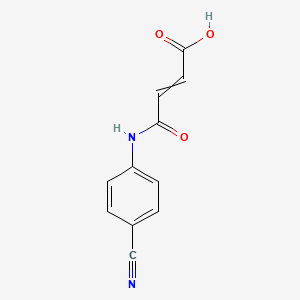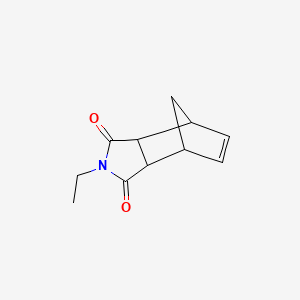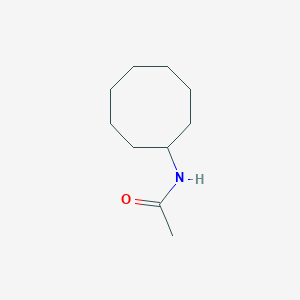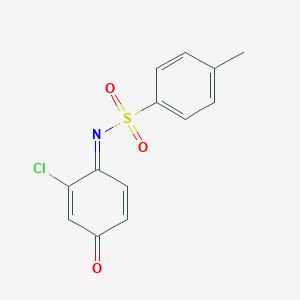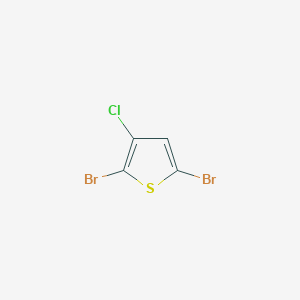
2,5-二溴-3-氯噻吩
描述
2,5-Dibromo-3-chlorothiophene is a chloro substituted thiophene derivative that is electron deficient . It has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors .
Synthesis Analysis
2,5-Dibromo-3-chlorothiophene has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is used to synthesize polymer semiconductors that can be processed with toluene, THF, and xylenes for eco-friendly low-cost solution processing organic solar cells .Molecular Structure Analysis
The chemical formula of 2,5-Dibromo-3-chlorothiophene is C4HBr2ClS . The molecular weight is 276.38 g/mol .Chemical Reactions Analysis
2,5-Dibromo-3-chlorothiophene is used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is an electron-deficient chloro substituted thiophene derivative .Physical and Chemical Properties Analysis
2,5-Dibromo-3-chlorothiophene has a melting point of 24 °C - 25 °C . It appears as off-white powder/crystals .科学研究应用
聚合物半导体合成
2,5-二溴-3-氯噻吩是一种缺电子的氯取代噻吩衍生物,已用于合成中等至宽带隙的高效聚合物半导体 . 这些半导体可以使用甲苯、THF 和二甲苯进行处理,以实现环保的低成本溶液加工 .
有机太阳能电池
该化合物已用于有机太阳能电池的开发 . 2,5-二溴-3-氯噻吩在聚合物半导体合成中的应用有助于创造高度可溶的聚合物半导体,这些半导体可以使用甲苯、THF 和二甲苯进行处理,以实现环保的低成本溶液加工有机太阳能电池 .
半导体合成
2,5-二溴-3-氯噻吩用作有机半导体材料合成中的中间体 . 这些材料在各种电子器件中都有应用,包括晶体管、发光二极管和太阳能电池 .
有机光伏
该化合物用于有机光伏领域 . 有机光伏是一种利用有机化合物吸收光并将其转化为电能的太阳能电池 .
化学结构单元
2,5-二溴-3-氯噻吩用作各种化学化合物的合成结构单元 . 它在杂环化合物的合成中特别有用 .
二溴单体
作用机制
Target of Action
2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of 2,5-Dibromo-3-chlorothiophene. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .
Mode of Action
The mode of action of 2,5-Dibromo-3-chlorothiophene involves its interaction with the polymer semiconductors. As an electron-deficient compound, 2,5-Dibromo-3-chlorothiophene can donate electrons to the semiconductor material, thereby altering its electronic properties .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dibromo-3-chlorothiophene are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .
Result of Action
The result of the action of 2,5-Dibromo-3-chlorothiophene is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .
Action Environment
The action of 2,5-Dibromo-3-chlorothiophene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.
安全和危害
未来方向
生化分析
Biochemical Properties
2,5-Dibromo-3-chlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconducting materials. It interacts with various enzymes and proteins during these processes. For instance, it has been used in the synthesis of highly efficient polymer semiconductors, such as PTCl, which can be processed with eco-friendly solvents like toluene, THF, and xylenes . The interactions between 2,5-Dibromo-3-chlorothiophene and these biomolecules are primarily based on its electron-deficient nature, which facilitates coupling reactions and the formation of complex polymer structures.
Cellular Effects
The effects of 2,5-Dibromo-3-chlorothiophene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of organic photovoltaic materials can impact cellular energy production and utilization . Additionally, the presence of bromides and a chloride in its structure allows for facile coupling reactions, which can alter cellular processes at the molecular level.
Molecular Mechanism
At the molecular level, 2,5-Dibromo-3-chlorothiophene exerts its effects through specific binding interactions with biomolecules. Its electron-deficient nature allows it to participate in enzyme inhibition or activation, depending on the context of the biochemical reaction. For instance, it can inhibit certain enzymes involved in cellular metabolism, leading to changes in gene expression and overall cellular function . These interactions are crucial for its role in the synthesis of medium to wide bandgap polymer semiconductors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromo-3-chlorothiophene can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,5-Dibromo-3-chlorothiophene in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,5-Dibromo-3-chlorothiophene vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the efficiency of polymer semiconductors. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2,5-Dibromo-3-chlorothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. Its electron-deficient nature allows it to participate in coupling reactions, which are essential for the synthesis of organic semiconducting materials . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,5-Dibromo-3-chlorothiophene is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s electron-deficient nature facilitates its binding to specific proteins, which can influence its transport and distribution within the cell.
Subcellular Localization
The subcellular localization of 2,5-Dibromo-3-chlorothiophene is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound reaches its intended site of action, where it can exert its biochemical effects. The presence of bromides and a chloride in its structure plays a key role in its subcellular localization and subsequent activity.
属性
IUPAC Name |
2,5-dibromo-3-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFIWWRRJPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308157 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32431-91-7 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


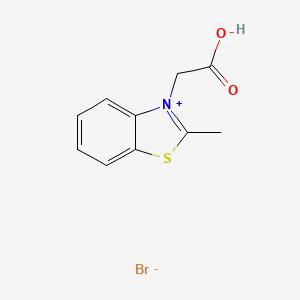
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)


![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)

